molecular formula C45H45F3IrN3 B13443923 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

Cat. No.: B13443923
M. Wt: 877.1 g/mol
InChI Key: ZYZHMYJZIZLDJO-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+): is a complex organometallic compound that features a pyridine ligand substituted with a tert-butyl group and a fluorobenzene moiety, coordinated to an iridium ion in the +3 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iridium complexes, while reduction could produce lower oxidation state species .

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) involves its interaction with molecular targets through coordination chemistry. The iridium center can form stable complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with proteins and DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+) is unique due to the presence of the fluorobenzene moiety, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in certain applications .

Properties

Molecular Formula

C45H45F3IrN3

Molecular Weight

877.1 g/mol

IUPAC Name

4-tert-butyl-2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+)

InChI

InChI=1S/3C15H15FN.Ir/c3*1-15(2,3)12-8-9-17-14(10-12)11-4-6-13(16)7-5-11;/h3*4,6-10H,1-3H3;/q3*-1;+3

InChI Key

ZYZHMYJZIZLDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.CC(C)(C)C1=CC(=NC=C1)C2=[C-]C=C(C=C2)F.[Ir+3]

Origin of Product

United States

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